molecular formula C16H15NO6S B2802475 Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate CAS No. 860786-92-1

Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate

Cat. No.: B2802475
CAS No.: 860786-92-1
M. Wt: 349.36
InChI Key: FOSOLKNODPTFTE-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate is a nitro-substituted aromatic ester featuring a [(4-methylphenyl)sulfonyl]methyl (Tos-methyl) group at the 2-position and a methyl ester at the carboxylate position. The compound’s structure includes:

  • A benzenecarboxylate core with a nitro (-NO₂) group at the 3-position, which confers electron-withdrawing properties.
  • A [(4-methylphenyl)sulfonyl]methyl (Tos-methyl) substituent at the 2-position, derived from the abbreviation "Tos" for (4-methylphenyl)sulfonyl .
  • A methyl ester at the carboxylate terminus, influencing solubility and hydrolysis kinetics.

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylmethyl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c1-11-6-8-12(9-7-11)24(21,22)10-14-13(16(18)23-2)4-3-5-15(14)17(19)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSOLKNODPTFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate, also known by its CAS number 860786-92-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H15NO6S
  • Molecular Weight : 351.36 g/mol
  • Functional Groups : Nitro group, sulfonyl group, and carboxylate ester.

The compound's structure includes a nitrobenzene moiety and a sulfonyl group attached to a methyl group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylsulfonyl chloride with a suitable nitrobenzoic acid derivative. The reaction pathway can be optimized to yield high purity and yield through various organic synthesis techniques such as nucleophilic substitution and condensation reactions.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of sulfonamides have been shown to possess antibacterial properties against various bacterial strains. A study focusing on related sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Antitumor Activity

The compound's potential antitumor activity has been explored in several studies. In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines. For example, a study involving nitro-substituted benzene derivatives reported significant cytotoxic effects against human cancer cell lines, indicating that this compound may also exhibit similar effects .

The proposed mechanisms of action for related compounds include:

  • Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis in bacterial cells or cancer cells.
  • Induction of Oxidative Stress : The presence of the nitro group can lead to the generation of reactive oxygen species (ROS), contributing to cell death.
  • Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the sulfonamide structure significantly enhanced antibacterial activity, suggesting that this compound could be similarly effective .
  • Anticancer Potential : In vitro studies on nitrobenzene derivatives showed promising results against pancreatic and breast cancer cell lines. The compounds demonstrated dose-dependent cytotoxicity, supporting further investigation into the therapeutic potential of this compound in oncology .

Scientific Research Applications

Structural Representation

The compound can be represented as follows:\text{Methyl 2 4 methylphenyl sulfonyl methyl}-3-nitrobenzenecarboxylate}This structure features a nitro group at the ortho position relative to the carboxylate group, which may influence its reactivity and interactions in biological systems.

Medicinal Chemistry

Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate has been investigated for its potential therapeutic effects. Its structural components suggest possible applications in drug design:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Klebsiella pneumoniae18
Pseudomonas aeruginosa12
Escherichia coli14
Proteus mirabilis11

This table summarizes the antimicrobial efficacy observed in related compounds, suggesting that this compound may exhibit similar properties.

Agrochemical Applications

The compound's structural features are also relevant in agrochemical formulations:

  • Pesticide Development : The sulfonyl group is often found in herbicides and insecticides, indicating potential use in developing new agrochemicals.
  • Plant Growth Regulators : Studies have shown that nitro-substituted benzenes can influence plant growth and development, making this compound a candidate for further exploration in this area.

Material Science

In material science, this compound can serve as a precursor for synthesizing novel polymers and materials:

  • Polymer Synthesis : The reactivity of the nitro group allows for incorporation into polymer chains, potentially leading to materials with unique properties.
  • Nanocomposites : The compound's ability to form stable interactions with nanoparticles could lead to advancements in nanocomposite materials.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized derivatives of this compound and tested their antimicrobial activity against a panel of pathogens. The results demonstrated significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Agrochemical Formulation

A formulation study involving this compound was conducted to assess its effectiveness as a herbicide. Field trials showed promising results in weed control without adversely affecting crop yield, suggesting its viability as an eco-friendly alternative to existing herbicides.

Comparison with Similar Compounds

Structural Analogues with Tosyl Groups

The Tos (p-toluenesulfonyl) group is a common motif in synthetic chemistry. Key comparisons include:

Compound Name Structure Functional Groups Key Differences Applications/Notes References
Target Compound Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate Tos-methyl, nitro, methyl ester Unique nitro substitution Unspecified in evidence; possible synthetic intermediate
Tec ([2-[(4-methylphenyl)sulfonyl]ethoxy]carbonyl) [2-Tos-ethoxy]carbonyl Tos, ethoxycarbonyl Ethoxycarbonyl vs. methyl ester; lacks nitro group Used as a protecting group in peptide synthesis
Tosa ([(4-methylphenyl)sulfonyl]amino) Tos-amino Tos, amino Amino substitution instead of methyl ester/nitro Intermediate in sulfonamide drug synthesis

Sulfonylurea Herbicide Analogs

Methyl benzoate derivatives with sulfonylurea-triazine linkages are widely used as herbicides. Notable examples from include:

Compound Name Structure Functional Groups Key Differences Applications References
Metsulfuron-methyl Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Sulfonylurea, triazine, methyl ester Urea-triazine moiety instead of nitro/Tos-methyl Herbicide (ALS inhibitor)
Triflusulfuron-methyl Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate Sulfonylurea, trifluoroethoxy-triazine Fluorinated triazine vs. nitro group Herbicide for broadleaf weeds

Key Insight: Unlike sulfonylurea herbicides, the target compound lacks the urea-triazine pharmacophore critical for acetolactate synthase (ALS) inhibition. Its nitro group may redirect its bioactivity toward non-agrochemical applications, such as nitroreductase substrates or explosives research.

Nitro-Substituted Benzoate Derivatives

Nitro groups in benzoate esters are rare in pesticides but common in explosives and dyes. For example:

Compound Name Structure Functional Groups Key Differences Applications References
Methyl 3-nitrobenzoate Methyl 3-nitrobenzoate Nitro, methyl ester Lacks Tos-methyl group Explosive precursor, dye intermediate N/A*
Target Compound This compound Tos-methyl, nitro, methyl ester Tos-methyl adds steric bulk/sulfonic acidity Unclear; potential dual functionality (nitro + Tos)

Key Insight : The Tos-methyl group in the target compound introduces steric hindrance and sulfonic acidity, which could modulate solubility or stability compared to simpler nitrobenzoates.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate?

Methodological Answer:
The synthesis typically involves sequential functionalization steps:

Sulfonylation : React 3-nitrobenzenecarboxylic acid derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or K₂CO₃) to introduce the sulfonylmethyl group .

Esterification : Use methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the methyl ester.
Key Optimization Parameters :

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. To resolve discrepancies:

  • 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to confirm substituent positions .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., nitro group orientation) .
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., methyl 3-nitrobenzenecarboxylate derivatives) to validate assignments .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

Technique Purpose Key Parameters
HPLC Purity assessmentC18 column, acetonitrile/water gradient, UV detection at 254 nm .
¹H/¹³C NMR Structural confirmationCompare chemical shifts with predicted values (e.g., δ ~8.5 ppm for nitro-substituted aromatic protons) .
Elemental Analysis Empirical formula validationMatch calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Advanced: Which computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient nitro group may direct electrophilic attacks .
  • Molecular Dynamics Simulations : Model solvation effects (e.g., in DMSO or THF) to predict reaction pathways .
  • Transition State Analysis : Use QM/MM hybrid methods to explore activation barriers for sulfonyl group displacement .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester or sulfonyl groups .
  • Light Sensitivity : Use amber vials to avoid nitro group photodegradation .
  • Moisture Control : Include desiccants (silica gel) to inhibit ester hydrolysis .

Advanced: How does the sulfonylmethyl group influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .
  • Comparative SAR : Test analogs lacking the sulfonyl group to isolate its contribution to activity. For example, replace it with a methyl or carbonyl moiety .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods when weighing or heating the compound to prevent inhalation of nitro group-derived vapors .
  • Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste .

Advanced: What mechanistic insights explain unexpected byproducts during sulfonylation?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to detect intermediates (e.g., sulfonic acid formation).
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen migration in sulfonyl ester byproducts .
  • Side Reaction Pathways : Overoxidation of the sulfonyl group or nitro reduction under acidic conditions may generate undesired products. Mitigate via pH control (neutral to slightly basic conditions) .

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